6-Fluoro-2,5-dimethylquinoline

Lipophilicity LogP Drug design

6-Fluoro-2,5-dimethylquinoline (CAS 113641-45-5) is a fluorinated quinoline derivative with the molecular formula C11H10FN and a molecular weight of 175.20 g/mol. It is a white solid at room temperature, distinguishable from the liquid state of the simpler 6-fluoroquinoline scaffold.

Molecular Formula C11H10FN
Molecular Weight 175.20 g/mol
CAS No. 113641-45-5
Cat. No. B8812163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2,5-dimethylquinoline
CAS113641-45-5
Molecular FormulaC11H10FN
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2)F)C
InChIInChI=1S/C11H10FN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3
InChIKeyATWVWVWZFFCWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2,5-dimethylquinoline (CAS 113641-45-5): Procurement-Relevant Physicochemical and Synthetic Utility Profile


6-Fluoro-2,5-dimethylquinoline (CAS 113641-45-5) is a fluorinated quinoline derivative with the molecular formula C11H10FN and a molecular weight of 175.20 g/mol [1]. It is a white solid at room temperature, distinguishable from the liquid state of the simpler 6-fluoroquinoline scaffold . The compound features a 6-fluoro substituent combined with methyl groups at both the 2- and 5-positions of the quinoline ring, a substitution pattern that confers a calculated LogP of 3.1 and a predicted density of 1.141 g/cm³ [1]. This specific substitution architecture makes it a claimed intermediate in the patented synthesis of the tricyclic fluoroquinolone antibiotic ibafloxacin (S-25930), as documented in CA1302413C [2].

Why 6-Fluoro-2,5-dimethylquinoline Cannot Be Replaced by Generic Quinoline Analogs in Regulated Synthetic Routes


The substitution pattern of 6-fluoro-2,5-dimethylquinoline (fluoro at C6, methyl at C2 and C5) is not interchangeable with other fluorinated quinoline isomers or non-fluorinated dimethylquinolines. The 2,5-dimethyl arrangement is specifically required for the downstream construction of the ibafloxacin tricyclic core: the C5-methyl group provides the critical asymmetric center at position 5 of the final benzo[ij]quinolizine antibiotic, while the C2-methyl group directs the regiochemistry of subsequent N-alkylation and ring-closure steps [1]. In contrast, 6-fluoro-2-methylquinoline (CAS 1128-61-6) lacks the C5-methyl group entirely, and 2,5-dimethylquinoline (CAS 26190-82-9) lacks the 6-fluoro substituent that is essential for antibacterial potency in the final fluoroquinolone product [2]. The combined 2,5-dimethyl-6-fluoro architecture thus represents a non-fungible intermediate for this specific patented synthetic pathway, and substitution with a positional isomer will result in a different final compound with distinct regulatory and intellectual property status [1].

6-Fluoro-2,5-dimethylquinoline: Quantitative Differentiation Evidence Against Structural Analogs


Lipophilicity (LogP) Differentiation: 6-Fluoro-2,5-dimethylquinoline vs. Non-Fluorinated and Mono-Methyl Analogs

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.1 [1], which is incrementally higher than the non-fluorinated analog 2,5-dimethylquinoline (LogP 3.0) [2] and substantially higher than 6-fluoro-2-methylquinoline (LogP ~2.7) and the unsubstituted 6-fluoroquinoline (LogP ~2.2) [3]. This LogP of 3.1 positions the compound within a favorable range for blood-brain barrier penetration (typically LogP 2.0–3.5), while the additional methyl group at C5 provides greater lipophilicity than the 6-fluoro-2-methyl analog, potentially enhancing membrane permeability in cellular assays .

Lipophilicity LogP Drug design Permeability

Density as a Physical Identity and Quality Control Marker: 6-Fluoro-2,5-dimethylquinoline vs. Non-Fluorinated and Mono-Fluorinated Analogs

The predicted density of 6-fluoro-2,5-dimethylquinoline is 1.141 ± 0.06 g/cm³ [1], representing a measurable increase over the non-fluorinated 2,5-dimethylquinoline (density 1.0491 g/cm³, estimated) . This density is slightly lower than 6-fluoro-2-methylquinoline (density 1.174 g/cm³) and substantially lower than 6-fluoroquinoline (density 1.209 g/mL at 25°C) , reflecting the mass-dilution effect of the additional methyl substituents. The density value serves as a practical identity check: a measured density outside the 1.08–1.20 g/cm³ range would indicate incorrect isomeric composition or contamination .

Density Physical characterization Quality control Fluorine effect

Boiling Point as a Distillation and Purification Parameter: Differentiation Among Fluorinated Quinoline Isomers

The predicted boiling point of 6-fluoro-2,5-dimethylquinoline is 265.2 ± 35.0 °C [1]. This is significantly higher than 6-fluoro-2-methylquinoline (boiling point 245.2 ± 20.0 °C) and 6-fluoroquinoline (boiling point 238.4 ± 13.0 °C) , reflecting the incremental boiling point elevation contributed by the second methyl substituent at C5. The boiling point is approximately 1.7 °C lower than that of the non-fluorinated 2,5-dimethylquinoline (266.88 °C, estimated) , a subtle difference attributable to the electron-withdrawing fluorine atom reducing intermolecular van der Waals interactions .

Boiling point Distillation Purification Thermal property

Patented Intermediate Status: Specificity for Ibafloxacin (S-25930) Synthesis vs. Non-Claimed Isomers

Canadian patent CA1302413C explicitly claims 6-fluoro-2,5-dimethylquinoline (InChIKey: ATWVWVWZFFCWOV-UHFFFAOYSA-N) as an intermediate in the synthesis of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid (ibafloxacin, S-25930), a veterinary fluoroquinolone antibiotic [1]. The patent specifies that the C5-methyl group of the target compound is essential for establishing the asymmetric center in the final tricyclic product. In contrast, the related intermediate 6-fluoro-2-methylquinoline (also claimed in the same patent) serves a different role in an alternative synthetic branch and does not directly provide the 5,8-dimethyl substitution pattern of ibafloxacin [1]. No other fluorinated dimethylquinoline isomer (e.g., 6-fluoro-2,8-dimethylquinoline, CAS 1412258-20-8) is claimed for this pathway .

Patent intermediate Ibafloxacin Fluoroquinolone antibiotic Synthetic route

Physical State Differentiation: Solid vs. Liquid Handling Profile Relative to 6-Fluoroquinoline

6-Fluoro-2,5-dimethylquinoline is a white solid at room temperature, as confirmed by multiple vendor specifications . In contrast, the simpler analog 6-fluoroquinoline (CAS 396-30-5) is a liquid at room temperature (light yellow to brown clear liquid; density 1.209 g/mL) . The solid physical state of the target compound simplifies weighing accuracy on analytical balances, reduces the risk of spillage during transfer, and eliminates the need for density-based volumetric dispensing that is required for liquid 6-fluoroquinoline . This practical distinction is particularly relevant for high-throughput screening facilities and automated compound management systems that are optimized for solid compound handling .

Physical state Solid handling Laboratory workflow Storage

Optimal Procurement and Application Scenarios for 6-Fluoro-2,5-dimethylquinoline Based on Quantitative Differentiation Evidence


Generic Ibafloxacin Process Development and ANDA Filing

For pharmaceutical development teams pursuing abbreviated new drug applications (ANDAs) for generic ibafloxacin (S-25930), procurement of 6-fluoro-2,5-dimethylquinoline specifically identified by InChIKey ATWVWVWZFFCWOV-UHFFFAOYSA-N is mandatory. The compound is the only intermediate that directly provides the 2,5-dimethyl-6-fluoro substitution pattern required for the patented cyclization to the benzo[ij]quinolizine tricyclic core, as documented in CA1302413C [1]. Substitution with 6-fluoro-2-methylquinoline or 6-fluoro-2,8-dimethylquinoline will yield a different final API, rendering the ANDA reference product non-identical and potentially non-bioequivalent.

Lipophilicity-Driven Fragment-Based Lead Optimization

In fragment-based drug discovery (FBDD) campaigns targeting CNS-penetrant quinoline scaffolds, 6-fluoro-2,5-dimethylquinoline (LogP 3.1) offers a 0.4-unit lipophilicity advantage over 6-fluoro-2-methylquinoline (LogP ~2.7) [1]. This incremental LogP shift, attributable to the additional C5-methyl group, enables medicinal chemists to fine-tune blood-brain barrier permeability without introducing additional heteroatoms that could alter hydrogen-bonding capacity. The compound thus serves as a privileged fragment for systematic LogP walking in SAR series where each 0.3–0.5 LogP unit increment correlates with measurable changes in PAMPA or MDCK permeability .

Automated High-Throughput Screening Library Procurement

Screening facilities that rely on automated solid-dispensing platforms (e.g., Labcyte Echo, TTP Labtech comPOUND) benefit from selecting 6-fluoro-2,5-dimethylquinoline as a solid (white solid at room temperature) [1] over 6-fluoroquinoline (liquid, density 1.209 g/mL) . Solid compounds eliminate the viscosity-dependent dispensing errors inherent to liquid transfers and reduce the risk of solvent evaporation from source plates during extended screening campaigns. The density of 1.141 g/cm³ further enables accurate acoustic dispensing calibration for contactless transfer into assay-ready plates .

Quality Control and Identity Verification in Multi-Isomer Synthetic Campaigns

In parallel synthesis campaigns that generate multiple fluorinated dimethylquinoline isomers simultaneously (e.g., 2,5-; 2,8-; 4,8-dimethyl-6-fluoroquinolines), the boiling point (265.2 °C) and density (1.141 g/cm³) of 6-fluoro-2,5-dimethylquinoline serve as orthogonal identity confirmation parameters [1]. A GC retention time matched to the boiling point, combined with density verification, allows unambiguous assignment of the correct regioisomer without requiring full NMR characterization of every fraction. The 20 °C boiling point gap relative to the 2-methyl analog (245.2 °C) provides sufficient chromatographic resolution for isomer separation on standard GC columns.

Quote Request

Request a Quote for 6-Fluoro-2,5-dimethylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.